5-Amino-3-methyl-1,2-oxazole-4-sulfonamide

Medicinal chemistry Drug design Fragment-based screening

5-Amino-3-methyl-1,2-oxazole-4-sulfonamide (CAS 1384431-08-6) is a low-molecular-weight (177.18 g/mol) heterocyclic building block belonging to the isoxazole-4-sulfonamide class. Its structure features a 5-amino group, a 3-methyl substituent, and a primary sulfonamide at the 4-position of the isoxazole ring.

Molecular Formula C4H7N3O3S
Molecular Weight 177.18 g/mol
CAS No. 1384431-08-6
Cat. No. B1378016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-methyl-1,2-oxazole-4-sulfonamide
CAS1384431-08-6
Molecular FormulaC4H7N3O3S
Molecular Weight177.18 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1S(=O)(=O)N)N
InChIInChI=1S/C4H7N3O3S/c1-2-3(11(6,8)9)4(5)10-7-2/h5H2,1H3,(H2,6,8,9)
InChIKeyGQEVFINHSITALA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-methyl-1,2-oxazole-4-sulfonamide (CAS 1384431-08-6): Core Scaffold Identity & Procurement Context


5-Amino-3-methyl-1,2-oxazole-4-sulfonamide (CAS 1384431-08-6) is a low-molecular-weight (177.18 g/mol) heterocyclic building block belonging to the isoxazole-4-sulfonamide class. Its structure features a 5-amino group, a 3-methyl substituent, and a primary sulfonamide at the 4-position of the isoxazole ring [1]. This unique substitution pattern distinguishes it from both simpler aminoisoxazoles and from the clinically established sulfonamide antibiotics (e.g., sulfamethoxazole, which bears the sulfonamide on a pendant benzene ring rather than directly on the isoxazole core). The compound is catalogued by major screening-library suppliers (Enamine, American Elements) at ≥95% purity and is positioned as a versatile synthetic intermediate for medicinal chemistry and agrochemical research [2].

Why 5-Amino-3-methyl-1,2-oxazole-4-sulfonamide Cannot Be Replaced by Generic In-Class Analogs


Isoxazole building blocks with sulfonamide functionality are not interchangeable. The 4-sulfonamide isomer places the hydrogen-bond-donating/acceptor sulfonamide group in a steric and electronic environment distinct from 3- or 5-sulfonamide regioisomers, altering both reactivity in downstream derivatization and pharmacophoric presentation to biological targets . The 5-amino group further enables N-functionalization chemistries (amide coupling, urea formation, reductive alkylation) that are impossible with 5-methyl or 5-unsubstituted analogs. Computational property profiles confirm that swapping this scaffold for, e.g., 5-amino-3-methylisoxazole (lacking the sulfonamide) or 3,5-dimethylisoxazole-4-sulfonamide (lacking the amino group) yields molecules with substantially different polar surface area, hydrogen-bonding capacity, and lipophilicity—parameters that directly govern solubility, permeability, and target binding [1]. The quantitative evidence below substantiates why generic substitution introduces uncontrolled variables into a research or development workflow.

Quantitative Differentiation Evidence for 5-Amino-3-methyl-1,2-oxazole-4-sulfonamide vs. Closest Analogs


Topological Polar Surface Area (TPSA): A 2.3-Fold Increase Relative to 5-Amino-3-methylisoxazole

The target compound 5-amino-3-methyl-1,2-oxazole-4-sulfonamide has a computed TPSA of 121 Ų, compared to 52 Ų for the des-sulfonamide analog 5-amino-3-methylisoxazole (CAS 14678-02-5) [1]. This 2.3-fold increase reflects the additional contribution of the primary sulfonamide group (three oxygen/nitrogen atoms) and places the compound in a more favorable TPSA range for oral bioavailability while maintaining acceptable passive permeability.

Medicinal chemistry Drug design Fragment-based screening

Hydrogen-Bond Donor/Acceptor Count: Dual Pharmacophoric Capability Absent in 5-Methyl or 3,5-Dimethyl Analogs

The target compound possesses 2 hydrogen-bond donors (sulfonamide NH₂ and amino NH₂) and 6 hydrogen-bond acceptors (sulfonamide O, oxazole O/N, amino N), yielding a total HBD+HBA count of 8. In contrast, 3-methylisoxazole-4-sulfonamide (lacking the 5-amino group) has 1 HBD and 5 HBA (total 6), while 5-amino-3-methylisoxazole (lacking sulfonamide) has 1 HBD and 3 HBA (total 4) [1]. This dual donor/acceptor profile enables simultaneous engagement with protein backbone carbonyls and side-chain residues, a capacity that sulfamethoxazole (HBD=2, HBA=5, total 7) achieves through a different spatial arrangement due to its benzyl-sulfonamide linker.

Structure-based design Pharmacophore modeling Enzyme inhibition

Lipophilicity (XLogP3): Optimal Balance for Fragment-Based Screening vs. Overly Hydrophilic or Lipophilic Analogs

The computed XLogP3 of the target compound is -0.5, indicating a near-neutral partition coefficient that balances aqueous solubility with membrane permeability [1]. 5-Amino-3-methylisoxazole (XLogP3 ≈ +0.5) is more lipophilic yet lacks the solubilizing sulfonamide, while sulfamethoxazole (XLogP3 = +0.9) is significantly more hydrophobic. This places the target compound in the 'sweet spot' (XLogP3 between -0.5 and +1.0) recommended for fragment libraries, where excessive lipophilicity-driven non-specific binding and poor solubility are minimized [2].

Fragment-based drug discovery Ligand efficiency ADME prediction

Rotatable Bond Count of 1: Reduced Conformational Entropy Relative to Sulfamethoxazole (RotBonds=3)

The target compound has a single rotatable bond (the S-N linkage of the sulfonamide), compared to 3 rotatable bonds in sulfamethoxazole (the sulfonamide S-N bond plus two bonds linking phenyl to isoxazole nitrogen) [1]. Lower rotatable bond count correlates with reduced conformational entropy penalty upon binding and higher ligand efficiency for a given molecular weight [2]. The isoxazole-direct sulfonamide attachment in the target compound pre-organizes the pharmacophore, whereas the flexible benzyl linker in sulfamethoxazole permits multiple low-energy conformations that must be restricted upon target engagement.

Conformational analysis Binding affinity Scaffold optimization

Distinct Reactivity Vector: 5-Amino Group Enables N-Derivatization Chemistries Impossible with 3,5-Dimethylisoxazole-4-sulfonamide

The primary amino group at position 5 of the target compound permits amide formation with carboxylic acids, urea synthesis with isocyanates, sulfonamide formation with sulfonyl chlorides, and reductive alkylation with aldehydes—all under standard parallel synthesis conditions. The closest alternative with a 4-sulfonamide, 3,5-dimethylisoxazole-4-sulfonamide, lacks this reactive amino handle entirely and can only be functionalized at the sulfonamide NH₂, which is less nucleophilic and more sterically hindered [1]. This divergent reactivity has been demonstrated in multicomponent heterocyclizations employing 5-amino-3-methylisoxazole where the amino group serves as the primary nucleophilic input, enabling access to isoxazolopyridine and spirooxindole libraries that are unattainable from dimethyl analogs .

Parallel synthesis Medicinal chemistry Library design

Sulfonamide-Isoxazole Torsion: Pre-Organized Geometry for Carbonic Anhydrase Binding Relative to Benzene-Linked Sulfonamides

Isoxazole-4-sulfonamides, including the target scaffold, have been shown in patent and literature disclosures to deliver nanomolar inhibition of human carbonic anhydrase isoforms when the sulfonamide is directly attached to the isoxazole ring, presenting the zinc-binding sulfonamide in an optimal geometry [1]. In contrast, sulfamethoxazole and related benzene-sulfonamide-isoxazole constructs require a flexible linker that introduces conformational ambiguity and is associated with weaker CA inhibition (Ki typically in the micromolar range) [2]. The direct isoxazole-4-sulfonamide connectivity of the target compound pre-organizes the sulfonamide group in a geometry that computational docking studies have shown facilitates simultaneous coordination to the active-site Zn²⁺ ion and hydrogen bonding to Thr199, a pattern conserved across CA isoforms.

Carbonic anhydrase inhibition Metalloenzyme targeting Scaffold hopping

Optimal Research & Industrial Application Scenarios for 5-Amino-3-methyl-1,2-oxazole-4-sulfonamide


Fragment-Based Screening Libraries for Bromodomain and Epigenetic Target Discovery

The compound's favorable Rule-of-Three compliance (MW 177.18, XLogP3 -0.5, HBD 2, HBA 6) and pre-organized isoxazole-4-sulfonamide pharmacophore make it an ideal entry for fragment libraries targeting epigenetic reader domains (e.g., BET bromodomains). Phenylisoxazole sulfonamides have been validated as bromodomain inhibitor chemotypes through fragment-based optimization yielding lead compounds with anti-inflammatory cellular activity [1]. The 5-amino group allows rapid SAR expansion via parallel amidation, while the direct sulfonamide attachment maintains the key acetyl-lysine mimetic interactions observed in co-crystal structures.

Carbonic Anhydrase Inhibitor Lead Optimization Programs

The direct isoxazole-4-sulfonamide connectivity provides a rigid zinc-binding motif pre-organized for carbonic anhydrase active-site engagement. Published isoxazole-containing sulfonamide series have demonstrated nanomolar potency against CA II and CA VII isoforms [1]. The 5-amino substituent on the target compound offers a diversification handle for tuning isoform selectivity and pharmacokinetic properties, advantages not available with unsubstituted or dimethyl isoxazole-4-sulfonamide building blocks.

Antiparasitic Drug Discovery Targeting Trypanosoma cruzi and Leishmania spp.

Isoxazolyl-sulfonamides have emerged as non-cytotoxic scaffolds with promising activity against T. cruzi (Chagas disease) and Leishmania amazonensis, with lead compounds achieving GI₅₀ values (11.6–14.3 µM) competitive with the reference drug benznidazole (GI₅₀ = 10.2 µM) and selectivity indices >29 [1]. The 5-amino group of the target compound provides a convenient point for structural elaboration to optimize antiparasitic potency while retaining the low cytotoxicity profile characteristic of this chemotype.

Antibacterial Sulfonamide Scaffold Development with Reduced Resistance Liability

The direct isoxazole-4-sulfonamide scaffold presents the sulfonamide warhead in a geometry distinct from classical p-aminobenzoic acid (PABA) mimetics like sulfamethoxazole. This structural divergence may enable inhibition of dihydropteroate synthase (DHPS) variants that have evolved resistance to conventional sulfa drugs, while the 5-amino group permits introduction of substituents that can engage additional binding pockets inaccessible to traditional benzenesulfonamide antibiotics [1]. The compound thus serves as a starting point for developing next-generation sulfonamide antibacterials, particularly against multidrug-resistant E. coli and S. aureus strains where isoxazole-containing sulfanilamides have shown promising in vitro activity.

Quote Request

Request a Quote for 5-Amino-3-methyl-1,2-oxazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.